4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that belongs to the class of substituted anilines and triazoles. This compound features both an aniline group and a 1,2,3-triazole moiety, which contributes to its diverse applications in medicinal chemistry and materials science. The presence of these functional groups allows for unique chemical reactivity and biological activity, making it a significant compound for research and industrial applications.
The compound can be synthesized through various chemical methods, utilizing starting materials such as substituted anilines and azides. Its structure has been characterized by techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline is classified as:
The synthesis of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline typically involves multi-step reactions that can include:
A common synthetic route involves:
The molecular formula of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline is , with a molecular weight of approximately 174.20 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 1194973-37-9 |
| SMILES | CC1=C(C=CC(=C1)N)N2N=CC=N2 |
4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications .
The mechanism of action for 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline in biological systems often involves interaction with specific enzymes or receptors. The triazole moiety can mimic certain biological structures, allowing it to bind effectively to target sites.
Studies have shown that compounds containing triazole rings exhibit significant biological activities such as antimicrobial and anticancer properties. The specific interactions depend on the substituents present on the aniline and triazole groups .
The physical properties of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline include:
Key chemical properties include:
Further studies on its thermal stability and reactivity under different conditions are essential for understanding its practical applications .
4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline has several applications in scientific research:
The compound's diverse applications underscore its significance in both academic research and industrial processes.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2